molecular formula C20H15NO3 B5889633 (2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate

(2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B5889633
M. Wt: 317.3 g/mol
InChI Key: UTBZEXQLUGTZSB-UHFFFAOYSA-N
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Description

(2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a benzofuran ring system substituted with a carboxylate group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an aldehyde in the presence of an acid catalyst.

    Esterification Reaction: The final step involves the esterification of the quinoline and benzofuran intermediates to form this compound. This can be achieved by reacting the carboxylic acid derivative of benzofuran with the hydroxyl group of the quinoline derivative in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

    Reduction: The compound can be reduced at the quinoline ring to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

(2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methylquinolin-8-yl) 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-12-10-11-14-6-5-9-17(18(14)21-12)24-20(22)19-13(2)15-7-3-4-8-16(15)23-19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBZEXQLUGTZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=C(C4=CC=CC=C4O3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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